molecular formula C9H8ClN3O2 B14865236 Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate

Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate

Cat. No.: B14865236
M. Wt: 225.63 g/mol
InChI Key: DPDIFLCWPGIZJY-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate is a heterocyclic compound that belongs to the benzoimidazole family. This compound is characterized by its unique structure, which includes a benzoimidazole core substituted with an amino group at position 2, a chlorine atom at position 6, and a methyl ester group at position 4. The benzoimidazole ring system is known for its broad range of biological activities and is a key structural motif in many pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-nitroaniline with methyl isocyanate, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzoimidazole derivatives .

Scientific Research Applications

Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate is unique due to the presence of the chlorine atom at position 6, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 2-amino-6-chloro-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-15-8(14)5-2-4(10)3-6-7(5)13-9(11)12-6/h2-3H,1H3,(H3,11,12,13)

InChI Key

DPDIFLCWPGIZJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)NC(=N2)N

Origin of Product

United States

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